N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide
Overview
Description
N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the pyridine ring further enhances the compound’s potential for various applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and phenyl groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating to reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Scientific Research Applications
N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. The pyridine ring can enhance binding affinity to specific targets, leading to increased biological activity. The compound may also induce oxidative stress in cells, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide can be compared with other thiazole derivatives, such as:
(2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester: This compound has similar structural features but differs in its ester functional group, which can influence its solubility and reactivity.
4-(Pyridin-4-yl)thiazol-2-amine: This compound has a similar thiazole-pyridine structure but differs in the position of the pyridine ring, which can affect its biological activity and binding properties.
This compound stands out due to its unique combination of the thiazole and pyridine rings, providing a versatile scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11(20)18-14-6-4-12(5-7-14)15-10-21-16(19-15)13-3-2-8-17-9-13/h2-10H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQJGYCUAAJOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320708 | |
Record name | N-[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643185 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
429641-43-0 | |
Record name | N-[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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